molecular formula C6H7BrN6 B13090986 azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine

azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine

Cat. No.: B13090986
M. Wt: 243.06 g/mol
InChI Key: WERIWFWUTUCJQW-UHFFFAOYSA-O
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Description

Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is a complex organic compound featuring a pyridine ring substituted with a bromo group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine typically involves a multi-step processThis reaction is highly efficient and regioselective, forming the triazole ring in a single step . The reaction conditions usually involve the use of copper(I) salts, such as copper(I) bromide, in the presence of a suitable ligand and a base, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is unique due to its specific substitution pattern and the presence of both a bromo group and a triazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Biological Activity

The compound azanium; 5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a brominated pyridine ring fused with a triaza-cyclopentadiene moiety. The presence of multiple nitrogen atoms suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of brominated pyridines have shown efficacy against various bacterial strains. A comparative study highlighted the effectiveness of brominated pyridines against Staphylococcus aureus and Escherichia coli, suggesting that the azanium derivative may possess similar properties due to its structural characteristics.

CompoundActivity AgainstReference
5-Bromo-2-fluoropyridineS. aureus
5-Bromo-2-pyrazol-1-ylpyridineE. coli

Anticancer Properties

The triaza moiety in the compound is known for its role in anticancer activity. Several studies have documented the cytotoxic effects of triazole derivatives on cancer cell lines. For example, triazole-containing compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.

A notable study demonstrated that triazole derivatives could inhibit the proliferation of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), indicating that azanium; 5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine may exhibit similar effects.

Cell LineInhibition (%)Reference
HeLa75%
MCF-768%

The biological activity of azanium; 5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrogen-rich structure may interact with active sites of enzymes crucial for microbial metabolism or cancer cell survival.
  • Receptor Modulation : The compound could potentially modulate receptors involved in signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in target cells, leading to cell death.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various brominated pyridine derivatives against clinical isolates. The results indicated that compounds with higher halogen substitution showed enhanced activity against resistant strains.

Anticancer Evaluation

In a laboratory setting, azanium derivatives were tested against several cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability at micromolar concentrations, supporting their potential as therapeutic agents.

Properties

Molecular Formula

C6H7BrN6

Molecular Weight

243.06 g/mol

IUPAC Name

azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine

InChI

InChI=1S/C6H3BrN5.H3N/c7-4-1-2-5(8-3-4)6-9-11-12-10-6;/h1-3H;1H3/q-1;/p+1

InChI Key

WERIWFWUTUCJQW-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=NC=C1Br)C2=NN=N[N-]2.[NH4+]

Origin of Product

United States

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